N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
Description
N-(4-Fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a triazole-based compound characterized by a 1,2,4-triazole core substituted with a 4-fluorophenyl carboxamide group at position 3, a 4-methylphenyl group at position 1, and a methyl group at position 4. Its molecular formula is C₁₈H₁₆FN₄O, with a molecular weight of 325.35 g/mol.
The compound’s structural features include:
- A planar triazole ring that facilitates π-π stacking interactions.
- A 4-fluorophenyl group contributing to electronic effects (e.g., electron-withdrawing properties).
- A 4-methylphenyl substituent influencing steric bulk and hydrophobicity.
Crystallographic studies reveal an envelope conformation in the pyrazole ring (when present in derivatives), with intramolecular N–H···N hydrogen bonds stabilizing the structure . The dihedral angles between the triazole and attached aromatic rings (e.g., 74.79° for the triazole–methylphenyl group) highlight conformational flexibility, which impacts molecular packing .
Properties
IUPAC Name |
N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-11-3-9-15(10-4-11)22-12(2)19-16(21-22)17(23)20-14-7-5-13(18)6-8-14/h3-10H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJENRWQNMCTOHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)NC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives. For instance, 4-fluorobenzoyl hydrazine can react with 4-methylbenzoyl chloride under basic conditions to form the triazole ring.
Amidation Reaction: The triazole intermediate is then subjected to an amidation reaction with an appropriate amine, such as 4-fluoroaniline, to form the final carboxamide product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide functional group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is common in triazole carboxamides, as observed in structurally similar compounds .
Reaction Conditions :
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Acidic hydrolysis: HCl/H₂O reflux
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Basic hydrolysis: NaOH aqueous solution, heat
Product : 1-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid .
Nucleophilic Acyl Substitution
The carboxamide group can participate in nucleophilic acyl substitution reactions with alcohols or amines, forming esters or amides:
Reaction Example :
Key Reagents :
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Alcohols (e.g., ethanol)
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Alkali catalysts (e.g., NaHCO₃)
This reactivity is consistent with general carboxamide chemistry .
Aromatic Substitution Reactions
Fluorophenyl Group :
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Fluorine’s high electronegativity enables meta-directed substitution under specific conditions (e.g., nitration, sulfonation).
Methylphenyl Group :
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The methyl group acts as an electron-donating substituent, facilitating electrophilic aromatic substitution (e.g., bromination, acetylation).
Triazole Ring Reactivity
The 1,2,4-triazole core is generally stable but can participate in:
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Cycloaddition : Potential involvement in click chemistry (azide-alkyne) under copper catalysis, though not explicitly demonstrated for this compound.
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Coordination Chemistry : Triazole rings may act as ligands in metal complexes, influencing reactivity.
Data Table: Key Reactions and Conditions
Structural and Spectroscopic Analysis
Reactions are typically monitored using:
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TLC : Track intermediate purification.
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NMR : Confirm structural integrity (e.g., ¹H NMR for proton environments) .
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IR : Identify functional groups (e.g., amide carbonyl peak ~1650 cm⁻¹).
Biological Relevance of Reactivity
The compound’s reactivity informs its potential applications:
Scientific Research Applications
N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, contributing to the compound’s therapeutic effects.
Comparison with Similar Compounds
Table 2: Crystallographic Parameters
Biological Activity
N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological activity, supported by data tables and relevant case studies.
Synthesis and Structural Characterization
The compound can be synthesized through a multi-step reaction involving the condensation of various triazole derivatives. The synthesis typically yields high purity and is characterized by techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.
Key Synthesis Steps:
- Starting Materials: 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and 1-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)ethanone.
- Reaction Conditions: The reaction is performed under reflux in ethanol with glacial acetic acid as a catalyst.
- Yield: Approximately 78% with a melting point of 241–242 °C .
Biological Activity
The biological activity of this compound has been studied extensively in various contexts:
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 2.0 μg/mL |
| Pseudomonas aeruginosa | 3.0 μg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
Research has indicated that triazole derivatives possess anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation.
Case Study:
A study evaluated the cytotoxic effects of this compound on HT29 colon cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 μM, indicating its potential as an anticancer agent .
Pharmacological Profile
The pharmacological profile of this compound includes various mechanisms of action:
- Enzyme Inhibition: It acts as an inhibitor for several key enzymes involved in cellular metabolism.
- Cell Cycle Arrest: The compound induces cell cycle arrest in cancer cells, leading to apoptosis.
Structure-Activity Relationship (SAR)
The presence of the fluorine atom in the para position of the phenyl ring is crucial for enhancing biological activity. Fluorinated compounds often exhibit improved potency due to increased lipophilicity and metabolic stability .
Q & A
Q. What are the key considerations for synthesizing N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide?
Synthesis typically follows a multi-step protocol starting from a 1,5-diarylpyrazole core template. A critical step involves condensation reactions to introduce fluorophenyl and methylphenyl substituents. Solvent selection (e.g., DMF) and temperature control are crucial to avoid side reactions. Crystallization via slow evaporation of DMF at room temperature yields high-purity crystals suitable for structural analysis .
Q. How is the crystal structure of this compound resolved, and what software is recommended?
Single-crystal X-ray diffraction (SC-XRD) is the standard method. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 6.5449 Å, b = 26.1030 Å, c = 14.3818 Å, and β = 100.604°. SHELXL (part of the SHELX suite) is widely used for refinement, particularly for handling hydrogen atom placement and anisotropic displacement parameters. Hydrogen atoms on carbons are placed in calculated positions, while those on nitrogen are refined freely .
Q. What intramolecular interactions stabilize the compound’s conformation?
The pyrazole ring adopts an envelope conformation, with the methyl-C8 atom as the flap. A planar thiourea group forms an intramolecular N1–H⋯N3 hydrogen bond (distance ~2.02 Å), stabilizing the folded structure. The triazole and attached tolyl ring exhibit a dihedral angle of 58.25°, influenced by steric hindrance and π-π stacking interactions .
Advanced Research Questions
Q. How do torsional angles and π-π interactions influence supramolecular assembly?
The N2–C8–C11–C12 torsional angle (−18.8°) creates a twist between the pyrazole and fluorophenyl rings, while the triazole-tolyl dihedral angle (74.79°) enhances packing efficiency. Supramolecular chains along the [1 0 2] direction are stabilized by π-π interactions between triazole and phenyl rings (centroid-centroid distance ~3.7 Å). These interactions form layers in the ab plane, consolidated by C–H⋯S and C–H⋯F contacts .
Q. What methodological challenges arise in reconciling crystallographic data with computational models?
Discrepancies often occur between experimental bond lengths/angles (e.g., C–S = 1.67 Å) and density functional theory (DFT) predictions. Refinement with SHELXL’s new features (e.g., constraints for disordered groups) and validation tools like PLATON can resolve such issues. For example, the N3–N2–C1–S1 torsion angle (−179.93°) aligns with DFT-optimized planar geometries, but van der Waals radii adjustments may be needed for non-covalent interactions .
Q. How can structural data guide SAR studies for bioactivity optimization?
The compound’s triazole-pyrazole scaffold shows potential for COX-2/HDAC inhibition. Key modifications include:
- Fluorophenyl group : Enhances metabolic stability via C–F bond rigidity.
- Methylphenyl substituent : Balances lipophilicity for membrane permeability.
- Thiourea moiety : Facilitates hydrogen bonding with enzymatic residues. Activity assays paired with molecular docking (using PyMOL or AutoDock) can validate these hypotheses. For instance, the N–H⋯S hydrogen bond in the crystal lattice mimics enzyme active-site interactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
